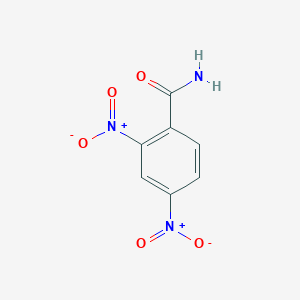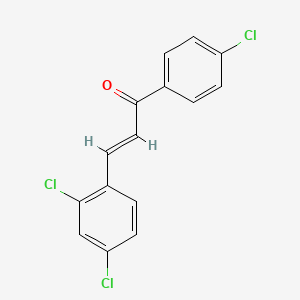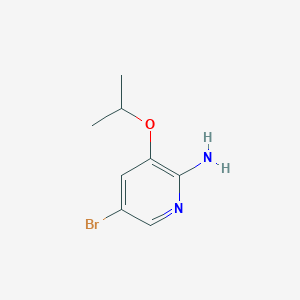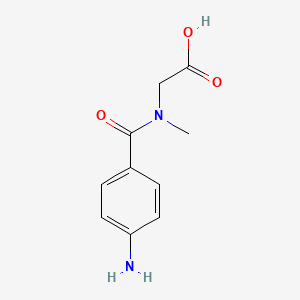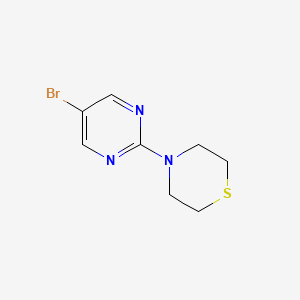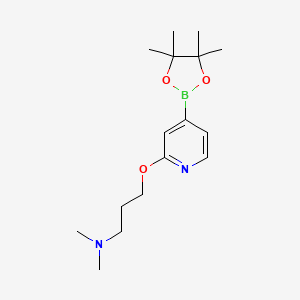
Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate
Overview
Description
Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate is a chemical compound with the molecular formula C10H12O4 . It is also known by its CAS Registry Number: 14309-54-7 .
Molecular Structure Analysis
The molecular structure of Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate consists of a cyclohexadiene ring with two methyl groups attached to the 4th and 5th carbon atoms. Additionally, there are two dimethyl dicarboxylate groups attached to the 1st and 2nd carbon atoms .Scientific Research Applications
Synthesis and Properties
Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate has been a subject of interest in synthetic organic chemistry. A study by Oda et al. (1994) explored the regioselective synthesis of related compounds through a ring expansion method, starting from dimethyl 1,3-cyclohexadiene-2,3-dicarboxylate. This work highlights the compound's relevance in synthesizing complex organic structures (Oda et al., 1994).
Reaction Studies
In a laboratory exercise for undergraduate students, Chandrasekhar and Dragojlovic (2010) investigated the bromination of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid, revealing an unexpected outcome where bromination yields the aromatic product, 4,5-dimethylphthalic acid. This study provided insights into reaction mechanisms and the stability of organic compounds (Chandrasekhar & Dragojlovic, 2010).
Photocyclization and Photoisomerization
Ujike et al. (2005) examined the photoisomerization and photocyclization of derivatives of 3,5-cyclohexadiene-1,2-diimine, produced from related compounds, in low-temperature argon matrices. This study provides an understanding of the wavelength dependence and methyl-substitution effect for these processes, elucidating the molecular behavior under specific conditions (Ujike et al., 2005).
Catalytic Hydrogenation
Zhang et al. (2013) investigated the gas-phase hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate, a related compound, to 1,4-cyclohexane dimethanol using a Cr-free supported copper-based catalyst. This study highlights the potential of dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate in catalytic processes, contributing to the development of efficient and green catalysis (Zhang et al., 2013).
properties
IUPAC Name |
dimethyl 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFAUXQYWPECKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(C1)C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344991 | |
| Record name | Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate | |
CAS RN |
14309-24-1 | |
| Record name | Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

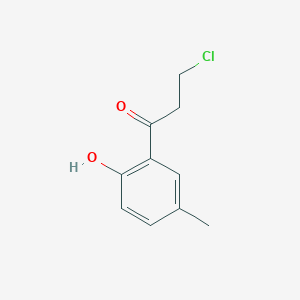

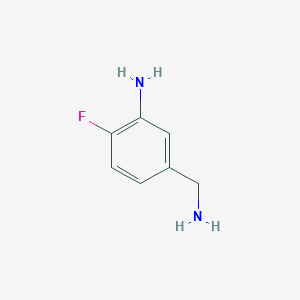

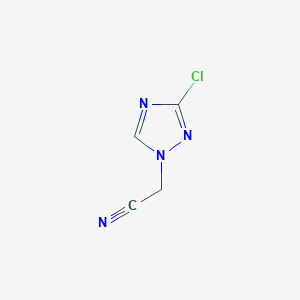

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B3032252.png)
